Megastigm-7-ene-3,4,6,9-tetrol: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
Megastigm-7-ene-3,4,6,9-tetrol: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural product Megastigm-7-ene-3,4,6,9-tetrol, a C13-norisoprenoid that has been isolated from various plant sources. This document details its discovery, key natural sources, and methods for its isolation and structural elucidation. Furthermore, it explores the biological activity of related megastigmane derivatives, with a particular focus on their inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Megastigmanes are a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. They are widely distributed in the plant kingdom and contribute to the characteristic aromas of many fruits, flowers, and beverages, including tea. Megastigm-7-ene-3,4,6,9-tetrol is a specific member of this family, characterized by a tetrol-substituted cyclohexene (B86901) ring. Its discovery and the subsequent identification of its natural sources have opened avenues for investigating its potential biological activities.
Discovery and Natural Sources
Megastigm-7-ene-3,4,6,9-tetrol, with the chemical formula C13H24O4 and CAS number 180164-14-1, has been identified in several plant species. The initial discovery and isolation of a stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, was from Desmos cochinchinensis var. fulvescens. This compound has also been isolated from Apollonias barbujana.
In addition to the aglycone form, related megastigmane glycosides have been found in a variety of other plants, including the leaves of tea (Camellia sinensis) and the bark and leaves of Alstonia scholaris. The presence of these compounds across different plant families suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles.
Table 1: Natural Sources of Megastigm-7-ene-3,4,6,9-tetrol and Related Compounds
| Compound | Plant Source | Plant Part | Reference |
| 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol | Desmos cochinchinensis var. fulvescens | Not Specified | [1][2][3] |
| Megastigm-7-ene-3,4,6,9-tetrol | Apollonias barbujana | Not Specified | [4] |
| Megastigmane Glycosides | Alstonia scholaris | Bark, Leaves | [5] |
| Megastigmane Glycosides | Camellia sinensis (Tea) | Leaves |
Experimental Protocols
General Isolation and Purification Workflow
The isolation of Megastigm-7-ene-3,4,6,9-tetrol and its glycosides from plant material typically follows a general workflow involving extraction, fractionation, and chromatography.
Structural Elucidation
The structure of Megastigm-7-ene-3,4,6,9-tetrol is determined using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS can provide additional structural information.
Table 2: Spectroscopic Data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 36.8 | 1.25 (m), 1.50 (m) |
| 2 | 48.9 | 1.75 (m) |
| 3 | 71.2 | 3.80 (m) |
| 4 | 74.5 | 3.50 (d, 9.0) |
| 5 | 54.2 | 1.60 (m) |
| 6 | 76.8 | 4.20 (br s) |
| 7 | 130.5 | 5.65 (dd, 15.5, 6.5) |
| 8 | 135.2 | 5.75 (dd, 15.5, 6.0) |
| 9 | 68.5 | 4.30 (dq, 6.5, 6.0) |
| 10 | 23.5 | 1.20 (d, 6.5) |
| 11 | 22.8 | 0.95 (s) |
| 12 | 24.1 | 1.05 (s) |
| 13 | 19.8 | 0.90 (s) |
Note: Specific assignments and values may vary slightly depending on the solvent and instrument used.
Biological Activity: Inhibition of the NF-κB Signaling Pathway
While the specific biological activities of Megastigm-7-ene-3,4,6,9-tetrol are still under investigation, related megastigmane derivatives have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Megastigmane derivatives have been shown to interfere with this pathway, thereby reducing the production of inflammatory mediators.
Experimental Protocol: NF-κB Luciferase Reporter Assay
To quantify the inhibitory effect of megastigmane derivatives on NF-κB activation, a luciferase reporter assay is commonly employed. This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element.
Materials:
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HEK293T cells stably expressing an NF-κB-luciferase reporter construct
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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TNF-α (or other NF-κB activator)
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Megastigmane derivative (test compound)
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Luciferase Assay Reagent
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96-well white, clear-bottom plates
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
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Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the megastigmane derivative. Incubate for 1 hour.
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Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.
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Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
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Luciferase Assay: Remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.
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Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The inhibitory activity is calculated as the percentage reduction in luciferase activity in the presence of the test compound compared to the TNF-α-stimulated control.
Conclusion and Future Directions
Megastigm-7-ene-3,4,6,9-tetrol and its related glycosides represent a promising class of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The demonstrated inhibition of the NF-κB signaling pathway by megastigmane derivatives provides a solid foundation for further investigation.
Future research should focus on:
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The complete stereochemical elucidation of Megastigm-7-ene-3,4,6,9-tetrol from various natural sources.
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Quantitative analysis of the compound's abundance in different plant species and tissues.
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In-depth investigation of the specific molecular targets of Megastigm-7-ene-3,4,6,9-tetrol within the NF-κB pathway.
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Preclinical evaluation of its efficacy and safety in animal models of inflammatory diseases.
This technical guide provides a comprehensive summary of the current knowledge on Megastigm-7-ene-3,4,6,9-tetrol and aims to facilitate further research and development in this exciting area of natural product science.
